molecular formula C11H18O3 B3191808 Ethyl 3-(4-oxocyclohexyl)propanoate CAS No. 58012-66-1

Ethyl 3-(4-oxocyclohexyl)propanoate

Cat. No.: B3191808
CAS No.: 58012-66-1
M. Wt: 198.26 g/mol
InChI Key: IPJGROZEJICJSS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxocyclohexyl)propanoate (C₁₁H₁₈O₃) is a cyclohexane derivative featuring a ketone group at the 4-position of the cyclohexyl ring and an ethyl propanoate ester moiety at the 3-position. Cyclohexyl derivatives with ketone functionalities are often intermediates in synthesizing complex molecules due to their reactivity in cyclization and substitution reactions .

Properties

CAS No.

58012-66-1

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3-(4-oxocyclohexyl)propanoate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9H,2-8H2,1H3

InChI Key

IPJGROZEJICJSS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1CCC(=O)CC1

Canonical SMILES

CCOC(=O)CCC1CCC(=O)CC1

Other CAS No.

58012-66-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-oxocyclohexyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomerism: 3- vs. 2-Substituted Cyclohexyl Derivatives

A critical structural distinction lies in the position of the propanoate chain on the cyclohexyl ring. Ethyl 2-(4-oxocyclohexyl)propanoate (CAS: 31180-85-5) is a positional isomer of the target compound, differing only in the ester group’s attachment site (2-position vs. 3-position). Although data on physical properties (e.g., melting/boiling points) are unavailable, such positional changes often influence steric hindrance, solubility, and reactivity. For instance, 3-substituted derivatives may exhibit enhanced stability in cyclization reactions compared to 2-substituted isomers due to reduced steric strain .

Table 1: Positional Isomer Comparison
Compound Substituent Position Molecular Formula Key Notes
Ethyl 3-(4-oxocyclohexyl)propanoate 3 C₁₁H₁₈O₃ Potential synthetic intermediate
Ethyl 2-(4-oxocyclohexyl)propanoate 2 C₁₁H₁₈O₃ Commercial availability (Aladdin)

Substituent Variations: Phenyl, Methylthio, and Furyl Groups

Substituents on the cyclohexyl ring significantly alter chemical behavior and applications:

  • 4-Phenylcyclohexyl Derivative: Ethyl 3-(4-phenylcyclohexyl)propanoate (C₁₇H₂₂O₂) is synthesized via a radical chain reaction with 84% yield and an 8:2 trans/cis ratio. The phenyl group enhances hydrophobicity, making it suitable for materials science applications, whereas the oxo group in the target compound may favor electrophilic reactivity .
  • Methylthio-Substituted Analogs: Ethyl 3-(methylthio)propanoate, identified in pineapple pulp and core, demonstrates high odor activity (91.21 µg·kg⁻¹ in pulp), emphasizing the role of sulfur-containing groups in flavor chemistry. In contrast, the oxo group in the target compound lacks such sensory contributions but may participate in keto-enol tautomerism .
  • Furyl-Substituted Derivative: Ethyl 3-(2-furyl)propanoate contains an electron-withdrawing furan group, influencing its electronic profile in Diels-Alder reactions. The oxo group in the target compound may similarly modulate reactivity in conjugate additions .
Table 2: Substituent-Driven Properties
Compound Substituent Key Property/Application Source
Ethyl 3-(4-phenylcyclohexyl)propanoate Phenyl High-yield synthesis (84%)
Ethyl 3-(methylthio)propanoate Methylthio High odor activity in pineapple
Ethyl 3-(2-furyl)propanoate Furyl Electronegativity in reactions

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